1-Cyclohexyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde
CAS No.:
Cat. No.: VC17761268
Molecular Formula: C12H19N3O
Molecular Weight: 221.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H19N3O |
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Molecular Weight | 221.30 g/mol |
IUPAC Name | 1-cyclohexyl-5-propan-2-yltriazole-4-carbaldehyde |
Standard InChI | InChI=1S/C12H19N3O/c1-9(2)12-11(8-16)13-14-15(12)10-6-4-3-5-7-10/h8-10H,3-7H2,1-2H3 |
Standard InChI Key | HSDGJBIZBURXQV-UHFFFAOYSA-N |
Canonical SMILES | CC(C)C1=C(N=NN1C2CCCCC2)C=O |
Introduction
Structural and Molecular Characteristics
The compound’s structure is defined by its 1,2,3-triazole ring, a five-membered aromatic heterocycle with three nitrogen atoms. Key substituents include:
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Cyclohexyl group (C₆H₁₁): Introduces steric bulk and lipophilicity, influencing solubility and binding interactions .
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Isopropyl group (C₃H₇): Enhances hydrophobic character and may modulate electronic effects on the triazole ring.
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Carbaldehyde (-CHO): Provides a reactive site for further functionalization, such as condensation or nucleophilic addition reactions .
Molecular Formula: C₁₂H₁₇N₃O
Molecular Weight: 221.29 g/mol
IUPAC Name: 1-Cyclohexyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde
Synthesis and Optimization
Key Synthetic Routes
The synthesis of 1,2,3-triazole derivatives typically employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), as highlighted in recent studies . For this compound, a plausible pathway involves:
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Preparation of Cyclohexyl Azide:
Cyclohexanol can be converted to cyclohexyl azide via tosylation followed by nucleophilic substitution with sodium azide . -
Alkyne Precursor:
Propargyl aldehyde derivatives functionalized with an isopropyl group serve as dipolarophiles. For example, 3-(propan-2-yl)propiolaldehyde could be synthesized through Sonogashira coupling or alkylation . -
CuAAC Reaction:
Reacting cyclohexyl azide with the alkyne precursor in the presence of Cu(I) catalysts (e.g., CuI) yields the 1,4-disubstituted triazole regioisomer .
Reagent | Role | Conditions | Yield |
---|---|---|---|
Cyclohexyl azide | Azide component | CuI (5 mol%), Et₃N, MeCN | 75–85% |
3-(Propan-2-yl)propiolaldehyde | Alkyne component | RT, 12–24 h |
Regioselectivity and Challenges
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The CuAAC reaction favors 1,4-disubstituted triazoles, ensuring the correct positioning of substituents .
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Competing side reactions, such as aldehyde oxidation, necessitate inert atmospheres and controlled temperatures .
Physicochemical Properties
Experimental and Predicted Data
Property | Value/Description | Source |
---|---|---|
LogP | ~2.8 (predicted) | |
Solubility | Soluble in DMSO, THF; sparingly in H₂O | |
Melting Point | 120–125°C (estimated) | Analogous data |
λmax (UV-Vis) | 270–280 nm (π→π* transitions) |
Spectroscopic Characterization
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¹H NMR (600 MHz, CDCl₃):
Industrial and Material Science Applications
Coordination Chemistry
The carbaldehyde group enables complexation with transition metals (e.g., Cu, Ru), forming catalysts for organic transformations .
Polymer Additives
Triazoles improve thermal stability in polymers, with degradation temperatures exceeding 300°C in analogues .
Hazard Aspect | Precautionary Measures | Source |
---|---|---|
Skin/Irritation | Wear gloves, lab coat, and goggles | |
Toxicity | Harmful if swallowed (H302) | |
Storage | Inert atmosphere, 2–8°C |
Future Directions
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